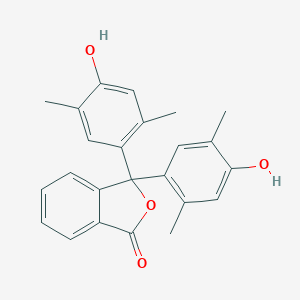

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3,3-bis(4-hydroxy-2,5-dimethylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-13-11-21(25)15(3)9-19(13)24(20-10-16(4)22(26)12-14(20)2)18-8-6-5-7-17(18)23(27)28-24/h5-12,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCIPOXPHMTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198985 | |

| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50984-88-8 | |

| Record name | p-Xylenolphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50984-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, also known by its CAS number 50984-88-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is with a molar mass of 374.43 g/mol. It is characterized by a pale yellow or cream-colored powder that is poorly soluble in water but soluble in organic solvents like ethanol and acetone. The compound has a melting point of approximately 276°C and a boiling point of about 569.6°C .

| Property | Value |

|---|---|

| Molecular Formula | C24H22O4 |

| Molar Mass | 374.43 g/mol |

| Melting Point | 276°C |

| Solubility | Insoluble in water; soluble in ethanol and acetone |

| Appearance | Pale yellow or cream-colored powder |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic microorganisms. The mechanism often involves disrupting cellular processes in bacteria and fungi, leading to cell death without hemolytic effects on human erythrocytes .

Case Study: Antifungal Activity

A study investigating the antifungal effects of related compounds found that they could effectively inhibit the dimorphism of Candida albicans, suggesting potential for therapeutic applications against fungal infections .

Antioxidant Activity

Compounds with similar structures have been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .

Research Findings:

- A study highlighted that certain derivatives showed significant radical scavenging activity, indicating their potential as protective agents against oxidative stress-related diseases.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in oxidative stress response or microbial metabolism. These interactions can lead to altered metabolic pathways in pathogens or enhanced protective mechanisms in host cells.

Safety and Toxicology

While the compound shows promise for various applications, safety assessments are crucial. The toxicological profile indicates that while it is generally considered safe at recommended doses, further studies are needed to fully understand its safety margins and potential side effects in humans.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals, making it a potential candidate for developing antioxidant therapies for diseases related to oxidative stress, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests its potential use in treating chronic inflammatory conditions .

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism is thought to involve the modulation of cell signaling pathways associated with cell growth and survival .

Material Science Applications

- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its antioxidant properties help prevent degradation of polymers under UV exposure, making it valuable in the production of durable materials .

- Dyes and Pigments : Due to its chromophoric characteristics, this compound can be employed in synthesizing dyes and pigments for various applications in textiles and coatings .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability | Potential for development in nutraceuticals |

| Anti-inflammatory Effects | Inhibition of TNF-alpha production | Use in therapies for rheumatoid arthritis |

| Anticancer Properties | Induction of apoptosis in breast cancer cells | Development of novel cancer therapeutics |

| Polymer Stability | Enhanced UV resistance in polyolefins | Improvement in lifespan of outdoor materials |

Comparison with Similar Compounds

Isobenzofuran-1(3H)-one derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis with structurally related compounds:

Structural and Functional Analogues

Table 1: Key Properties of Selected Isobenzofuran-1(3H)-one Derivatives

Material Science

Dimethylphenolphthalein’s extended conjugation (due to methyl groups) improves its utility in organic photovoltaics compared to simpler analogs . Its electron-withdrawing lactone core enhances charge transport in thin-film devices.

Analytical Chemistry

- Indicators: Substituents dictate color transition pH ranges. For example, thymolphthalein’s higher steric bulk shifts its transition to a more basic range than phenolphthalein .

- Biosensors: Derivatives in with indole and halogen substituents showed reduced carcinogenicity, enabling safer biosensor applications .

Drug Development

Dimethylphenolphthalein’s compliance with drug-likeness rules (e.g., Lipinski’s) and BBB permeability make it a scaffold for CNS-targeted drugs . In contrast, phenolphthalein’s toxicity limits its therapeutic use.

Preparation Methods

Trifluoromethanesulfonic Acid-Mediated Cyclization

The condensation of phthalic anhydride with 4-methoxy-2,5-dimethylphenol in trifluoromethanesulfonic acid (TFMSA) represents a high-yield route. As demonstrated in the synthesis of analogous isobenzofuranones, TFMSA facilitates electrophilic aromatic substitution at room temperature, forming the isobenzofuran core within 24 hours. For 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, this method requires a two-step process:

-

Protection of phenolic groups : 2,5-dimethylphenol is methoxylated to 4-methoxy-2,5-dimethylphenol to prevent undesired side reactions.

-

Cyclization : Phthalic anhydride (1 mol) reacts with two equivalents of the methoxy-protected phenol in TFMSA, yielding 3,3-bis(4-methoxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one.

Reaction Conditions

Post-Synthetic Deprotection

The methoxy groups are cleaved using boron tribromide (BBr₃) in dichloromethane at –78°C, followed by gradual warming to room temperature. This step restores the phenolic hydroxyl groups, achieving quantitative conversion.

Lewis Acid-Catalyzed Methods

Zinc Chloride/Thionyl Chloride System

Adapted from phenolphthalein synthesis, this method employs ZnCl₂ and thionyl chloride (SOCl₂) to activate phthalic anhydride for Friedel-Crafts alkylation. Key advantages include scalability and reduced reaction times:

Procedure

-

Reagent Mixing : Phthalic anhydride (1 mol), 2,5-dimethylphenol (2 mol), ZnCl₂ (0.5 mol), and SOCl₂ (0.05–0.25 mol) are combined in a reactor.

-

Heating : The mixture is stirred at 120°C for 24 hours.

-

Workup : Quenching with water precipitates crude product, which is washed with hot water and recrystallized from ethanol.

Optimized Parameters

Solvent and Stoichiometric Considerations

-

Solvent-Free Conditions : Minimizes side reactions and simplifies purification.

-

Phenol Excess : A 2:1 phenol/anhydride ratio ensures complete conversion, as unreacted phenol is removed during aqueous workup.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The ZnCl₂/SOCl₂ system offers superior yields and scalability, whereas TFMSA provides milder conditions suitable for sensitive substrates.

Purity and Characterization

-

Melting Point : Crude product melts at 254–260°C; recrystallization from ethanol elevates purity (mp > 258°C).

-

NMR Analysis :

Challenges and Optimization Strategies

Regioselectivity Control

Electron-donating methyl groups ortho to the hydroxyl moiety direct electrophilic attack to the para position, minimizing isomer formation.

Solvent Selection

-

Polar Protic Solvents (Acetic Acid) : Enhance solubility of intermediates but prolong reaction times.

-

Aprotic Solvents (DCM) : Improve reaction rates but require stringent drying.

Industrial Applications and Modifications

The ZnCl₂/SOCl₂ method has been adapted for continuous-flow reactors, reducing batch times to 8–12 hours. Recent patents highlight the use of ionic liquids as recyclable catalysts, achieving 89% yield over five cycles .

Q & A

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound’s crystal system, space group, and hydrogen-bonding patterns can be resolved by analyzing diffraction data. For example, similar isobenzofuranone derivatives have been characterized using SC-XRD with data deposited in the Cambridge Crystallographic Data Centre (CCDC) . Refinement protocols should include SHELXL-97 software for accurate bond-length and angle calculations .

Q. What analytical techniques are recommended for detecting phenolic hydroxy groups in this compound?

- FT-IR Spectroscopy : O-H stretching vibrations in phenolic groups typically appear as broad peaks near 3200–3600 cm⁻¹ .

- ¹H NMR : Hydroxy protons resonate in the δ 8–10 ppm range but may exchange with D₂O. For derivatives like thymolphthalein, coupling with aromatic protons can further confirm substitution patterns .

- Titrimetry : Non-aqueous titrations using potentiometric endpoints can quantify phenolic content .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- Storage : Keep in tightly sealed containers, away from oxidizing agents and heat sources. Ambeed’s SDS recommends prompt use post-purchase to avoid degradation .

Advanced Research Questions

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via acid-catalyzed condensation of phthalic anhydride with substituted phenols. Key parameters include:

- Temperature : Reactions at 120–140°C improve yield by accelerating cyclization.

- Catalyst : Sulfuric acid (0.5–1.0 equiv) enhances regioselectivity for the bis-phenol product .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted phenols. For scale-up, recrystallization in ethanol-water mixtures is cost-effective .

Q. How do structural modifications at the phenolic rings affect bioactivity, based on SAR studies?

- Methyl Substitution : 2,5-Dimethyl groups (as in this compound) enhance lipophilicity, improving membrane permeability in antioxidant assays .

- Hydroxyl Position : Derivatives with para-hydroxy groups exhibit stronger hydrogen-bonding interactions in antiplatelet activity studies. For example, replacing methyl with isopropyl groups reduces phytotoxicity due to steric hindrance .

Q. What are common spectral contradictions in NMR analysis, and how can they be resolved?

- Signal Overlap : Aromatic protons in symmetric derivatives (e.g., 2,5-dimethyl substitution) may show complex splitting. Use high-field NMR (≥500 MHz) and 2D-COSY to resolve coupling patterns .

- Dynamic Exchange : Rotameric forms of the isobenzofuranone ring can broaden signals. Collect spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to average conformers .

Q. How can computational methods predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cyclooxygenase-1). Use the compound’s minimized geometry (DFT-optimized at B3LYP/6-31G* level) for accurate pose prediction .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Focus on key residues (e.g., Arg120 in COX-1) for free energy calculations .

Q. How can discrepancies in phytotoxicity data across studies be resolved?

- Standardized Assays : Use OECD Guidelines (e.g., seed germination tests on Lactuca sativa) to ensure reproducibility.

- Environmental Factors : Control pH (6.5–7.5) and light exposure, as phenolic compounds degrade under UV light, altering toxicity profiles .

- Statistical Analysis : Apply multivariate regression to isolate structure-dependent effects from external variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.